2-Benzylindan-2-ylamine
Description
2-Benzylindan-2-ylamine is a secondary amine featuring an indane backbone substituted with a benzyl group at the 2-position.
Properties
Molecular Formula |
C16H17N |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
2-benzyl-1,3-dihydroinden-2-amine |
InChI |
InChI=1S/C16H17N/c17-16(10-13-6-2-1-3-7-13)11-14-8-4-5-9-15(14)12-16/h1-9H,10-12,17H2 |
InChI Key |
OMRNXKNFXMMECF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CC3=CC=CC=C3)N |
Origin of Product |
United States |
Comparison with Similar Compounds
The comparison focuses on structural analogs and their properties inferred from the evidence:
Structural and Functional Comparison
Key Observations :
- Rigidity vs. Flexibility : The indane backbone in this compound may enhance stereochemical stability compared to the flexible azetidine ring in (1-benzylazetidin-2-yl)methanamine . This could make it advantageous in drug design for target specificity.
- Amine Reactivity: 2-Aminobenzamides contain both amine and amide groups, enabling hydrogen bonding and interactions with biological targets. In contrast, this compound’s secondary amine may exhibit lower polarity, affecting solubility and bioavailability.
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